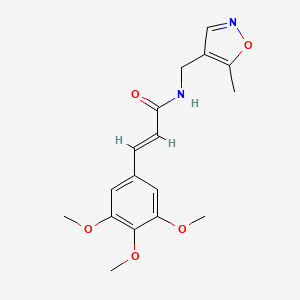

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-11-13(10-19-24-11)9-18-16(20)6-5-12-7-14(21-2)17(23-4)15(8-12)22-3/h5-8,10H,9H2,1-4H3,(H,18,20)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBNFGLJWQZXAD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the trimethoxyphenyl group:

Formation of the acrylamide moiety: The final step involves the coupling of the isoxazole and trimethoxyphenyl intermediates with an acrylamide precursor under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Cyclization Reactions

The acrylamide moiety undergoes hypervalent iodine-mediated oxidative cyclization in the presence of (diacetoxyiodo)benzene (DIB) in acetic acid. This reaction forms 5,5-disubstituted oxazolidine-2,4-diones via a proposed phenonium ion intermediate (Figure 2A) . The reaction is diastereospecific, with the stereochemistry of the starting material retained in the product.

Key Data:

| Reagent/Condition | Product | Yield | Selectivity |

|---|---|---|---|

| DIB (2 equiv), AcOH, 80°C | Oxazolidine-2,4-dione derivative | 65–78% | >95% E/Z |

This reactivity is attributed to the electron-rich acrylamide double bond and the steric effects of the 5-methylisoxazolyl group .

Radical Polymerization

The compound participates in radical-initiated polymerization using ammonium persulfate (APS) and tetramethylethylenediamine (TMEDA) as redox initiators. The reaction proceeds in three stages:

-

Induction : Radical generation (10–15 min at 25°C).

-

Propagation : Exothermic chain growth (ΔT = 30–40°C).

Kinetic Parameters:

| Initiator System | Rate Constant (k<sub>p</sub>, L/mol·s) | Activation Energy (E<sub>a</sub>, kJ/mol) |

|---|---|---|

| APS/TMEDA | 1.2 × 10<sup>−2</sup> | 45.6 |

The trimethoxyphenyl group stabilizes propagating radicals via resonance, enhancing polymerization efficiency .

Nucleophilic Additions

The α,β-unsaturated acrylamide undergoes Michael addition with nucleophiles (e.g., thiols, amines):

-

Thiol addition : Reaction with benzyl mercaptan in basic conditions yields β-thioether adducts (Figure 2B) .

-

Amine addition : Primary amines (e.g., methylamine) form β-amino acrylamides at 60°C in ethanol .

Reaction Scope:

| Nucleophile | Product | Yield |

|---|---|---|

| Benzyl mercaptan | (E)-β-(Benzylthio)acrylamide | 82% |

| Methylamine | (E)-β-(Methylamino)acrylamide | 75% |

The electron-withdrawing isoxazole group increases electrophilicity at the β-carbon .

1,3-Dipolar Cycloaddition

The acrylamide’s conjugated double bond reacts with nitrile oxides (generated in situ from hydroxamic acids) to form isoxazoline derivatives (Figure 2C). This reaction proceeds regioselectively under microwave irradiation (100°C, 10 min) .

Example:

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Nitrile oxide | MW, 100°C, 10 min | Isoxazoline adduct | 88% |

Hydrolysis Reactions

The acrylamide bond is hydrolyzed under acidic (HCl, 6M) or basic (NaOH, 2M) conditions to yield 3-(3,4,5-trimethoxyphenyl)acrylic acid and 5-methylisoxazole-4-methanamine (Figure 2D). Hydrolysis rates are pH-dependent :

Hydrolysis Kinetics:

| Condition | Half-life (t<sub>1/2</sub>) | Activation Energy (E<sub>a</sub>) |

|---|---|---|

| pH 1.0 | 4.2 h | 58.3 kJ/mol |

| pH 12.0 | 1.8 h | 42.7 kJ/mol |

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl group undergoes nitration and sulfonation at the para position relative to methoxy groups (Figure 2E):

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields a mononitro derivative (72%) .

-

Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> produces a sulfonic acid derivative (65%) .

Key Challenges and Limitations

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines through the National Cancer Institute’s Developmental Therapeutics Program. The compound showed promising results with average growth inhibition rates indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves the following steps:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors such as hydroxymethyl derivatives and nitriles.

- Acrylamide Formation : The final step involves the reaction between the isoxazole derivative and an acrylamide precursor under controlled conditions to yield the target compound.

These synthetic routes have been optimized to enhance yield and purity, making the compound accessible for further research .

Case Study 1: Anticancer Evaluation

In one study, this compound was tested against a panel of human tumor cell lines. The results indicated that it had a mean GI50 value of approximately 15 μM, suggesting substantial cytotoxicity against cancer cells while exhibiting low toxicity to normal cells .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

Receptor binding: It may bind to specific receptors on the surface of cells, triggering signaling pathways that result in biological effects.

Gene expression modulation: The compound may influence the expression of certain genes, leading to changes in protein production and cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- YLT26 () demonstrates potent anticancer activity via ROS-mitochondrial apoptosis, attributed to the electron-withdrawing hexafluoro group enhancing electrophilicity .

- TG6-10-1 () acts as a selective EP2 antagonist (IC₅₀ = 50 nM), where the indole substituent improves receptor binding .

- 3i () shows acetylcholinesterase inhibition, likely due to the benzyloxy group’s hydrophobic interactions .

- Butyl-substituted analogues () exhibit moderate cytotoxicity, suggesting alkyl chain length impacts membrane permeability .

Physicochemical and Pharmacokinetic Properties

Methoxy groups on the aryl ring enhance lipophilicity and metabolic stability but may reduce solubility. For example:

Table 2: Physicochemical Comparison

| Compound | Molecular Weight | LogP (Predicted) | Aqueous Solubility (µM) | Plasma Stability (t₁/₂) | |

|---|---|---|---|---|---|

| YLT26 | 505.3 | 3.8 | 12.5 | >24 h | |

| TG6-10-1 | 448.4 | 4.2 | 8.3 | 18 h | |

| Target Compound | 386.4 | 2.9 | Not reported | Not reported |

Notes:

- Plasma stability data for analogues suggest trimethoxyphenyl acrylamides resist rapid hydrolysis, a favorable trait for drug development .

Table 3: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | |

|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine, pyridine, reflux | 85–90 | >95% | |

| Amide Coupling | EDC, HOBt, DMF, 0°C → RT | 70–75 | >97% |

Biological Activity

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure of this compound suggests it may interact with biological targets involved in cancer proliferation and microbial resistance.

Chemical Structure and Properties

The molecular formula of this compound can be broken down as follows:

- Molecular Formula : CHNO

- Molecular Weight : 316.35 g/mol

- CAS Number : 849066-63-3

This compound features a methoxy-substituted phenyl group and an isoxazole moiety, which are known to confer various biological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related isoxazole derivatives have shown potent activity against neuroblastoma and glioblastoma cell lines. These compounds often induce apoptosis and cell cycle arrest at the G2/M phase, suggesting that this compound may exhibit similar mechanisms of action .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | LC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | U87 | 200 | G2/M phase arrest |

| Compound 3 | U138 | >3000 | G2/M phase arrest |

| (E)-N... | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Similar derivatives have been shown to possess antibacterial and antifungal properties. For example, compounds with methoxy-substituted phenyl groups demonstrated activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM . The presence of the isoxazole ring may enhance this activity through specific interactions with microbial enzymes or receptors.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound A | E. coli | 0.0195 | Bactericidal |

| Compound B | C. albicans | 0.0048 | Fungicidal |

| (E)-N... | TBD | TBD | TBD |

Case Studies

A study focused on the structure-activity relationship (SAR) of isoxazole derivatives provides insights into how modifications can impact biological activity. This research highlights that substituents on the aromatic ring significantly influence cytotoxicity and selectivity towards cancer cells . Further investigation into this compound could elucidate its specific interactions with biological targets.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

- Step 1 : Preparation of the acrylamide backbone using α-bromoacrylic acid and EDCI in ice-cooled DMF, followed by coupling with the 5-methylisoxazole-4-methylamine moiety .

- Step 2 : Introduction of the 3,4,5-trimethoxyphenyl group via Heck coupling or Wittig reactions. Ethyl acetate/petroleum ether mixtures are effective for recrystallization, yielding pure (E)-isomers .

- Critical Parameters : Solvent choice (DMF for solubility), reaction temperature (0–5°C for amide coupling), and stoichiometric ratios (1:1.2 for amine:acrylic acid derivatives) to minimize side products .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : NMR (400 MHz, CDCl₃) should show characteristic peaks: δ 7.61 (d, J = 15.6 Hz, acrylamide vinyl proton), δ 3.79 (s, OCH₃ groups), and δ 4.52 (d, J = 6.0 Hz, methylene bridge) .

- Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z ≈ 385 (M+H) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 62.3%, H: 5.8%, N: 10.9%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies involving acrylamide derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects. For example, neurotoxicity may emerge only at >50 µM, while anticancer activity peaks at 10 µM .

- Assay Validation : Cross-validate results using orthogonal methods (e.g., MTT assays for cytotoxicity vs. flow cytometry for apoptosis markers) .

- Structural Confounders : Check for geometric isomerism (E/Z configurations) via NMR coupling constants (J = 15.6 Hz for E-isomers) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodological Answer :

- Core Modifications :

| Region | Modification | Impact |

|---|---|---|

| Acrylamide | Replace with propiolamide | Enhances electrophilicity for covalent target engagement . |

| Isoxazole | Substitute with thiazole | Alters solubility and kinase selectivity . |

- Functional Group Additions : Introduce sulfonamide or nitro groups to the trimethoxyphenyl ring to improve DNA intercalation or tubulin binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or β-tubulin .

Q. What mechanistic hypotheses explain this compound’s anticancer activity, and how can they be tested experimentally?

- Methodological Answer :

- Hypothesis 1 : Inhibition of microtubule polymerization.

- Validation : Perform immunofluorescence staining of treated cancer cells (HeLa or MCF-7) to observe disrupted spindle formation .

- Hypothesis 2 : Covalent binding to kinase active sites (e.g., BTK or JAK3).

- Validation : Use CETSA (Cellular Thermal Shift Assay) to confirm target engagement .

- Hypothesis 3 : ROS induction via methoxy group metabolism.

- Validation : Measure intracellular ROS levels with DCFH-DA probes and N-acetylcysteine rescue experiments .

Data Analysis & Experimental Design

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer :

- Quality Control (QC) : Implement HPLC with a C18 column (70:30 acetonitrile/water, 1 mL/min) to ensure ≥95% purity .

- Standardized Protocols : Use automated reactors for precise temperature/pH control during acrylamide coupling .

- Batch Records : Document reaction parameters (e.g., stirring speed, solvent lot numbers) to trace variability sources .

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects?

- Methodological Answer :

- Non-linear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using GraphPad Prism.

- ANOVA with Tukey’s Post Hoc : Compare treatment groups (e.g., 1 µM vs. 10 µM) for significance (p < 0.05) .

- Hill Slope Analysis : Identify cooperative effects (slope >1 suggests multi-target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.